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molecular formula C16H13NO B8298339 (4-Isoquinolin-4-ylphenyl)methanol

(4-Isoquinolin-4-ylphenyl)methanol

Cat. No. B8298339
M. Wt: 235.28 g/mol
InChI Key: QHZFZVFFBSKZCC-UHFFFAOYSA-N
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Patent
US07632850B2

Procedure details

Under an argon atmosphere, a mixture of 1.09 g (7.2 mmol) of (4-hydroxymethyl)phenylboronic acid, 1.24 g (6 mmol) of 4-bromoisoquinoline and 0.28 g (0.24 mmol) of palladium tetrakis(triphenylphosphine) in 50 ml of toluene and 10 ml of aqueous sodium carbonate solution (2M) is heated at reflux overnight. The filtrate is concentrated under reduced pressure and the residue is taken up in 150 ml of ethyl acetate and 40 ml of water. After the phases have settled and been separated, the organic phase is washed in succession with 20 ml of water and 20 ml of saturated aqueous sodium chloride solution. It is dried over sodium sulphate and the filtrate is concentrated under reduced pressure. The residue is purified by chromatography on silica gel, eluting with a 60/40 then 40/60 mixture of cyclohexane and ethyl acetate. This gives 1.12 g of a white solid.
[Compound]
Name
(4-hydroxymethyl)phenylboronic acid
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1.[C:12](=[O:15])([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][OH:15])=[CH:8][CH:7]=2)=[CH:3][N:4]=1 |f:1.2.3,5.6.7.8.9|

Inputs

Step One
Name
(4-hydroxymethyl)phenylboronic acid
Quantity
1.09 g
Type
reactant
Smiles
Name
Quantity
1.24 g
Type
reactant
Smiles
BrC1=CN=CC2=CC=CC=C12
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.28 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
been separated
WASH
Type
WASH
Details
the organic phase is washed in succession with 20 ml of water and 20 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a 60/40
ADDITION
Type
ADDITION
Details
40/60 mixture of cyclohexane and ethyl acetate

Outcomes

Product
Name
Type
Smiles
C1=NC=C(C2=CC=CC=C12)C1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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